4-Chloro-2-(trifluoromethyl)nicotinic acid
Overview
Description
4-Chloro-2-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C7H3ClF3NO2 and a molecular weight of 225.55 g/mol It is a derivative of nicotinic acid, characterized by the presence of a chloro group at the 4-position and a trifluoromethyl group at the 2-position on the pyridine ring
Mechanism of Action
Target of Action
It is suggested that it can be used to prepare pyridine carboxamides as inhibitors of the hcv ns5b polymerase , and it can also be used to synthesize pyrazole-based carboxanilides as inhibitors of the calcium release-activated calcium (CRAC) channel .
Mode of Action
Based on its potential use in the synthesis of inhibitors for the hcv ns5b polymerase and the crac channel , it can be inferred that it may interact with these targets to inhibit their function.
Biochemical Pathways
Given its potential use in the synthesis of inhibitors for the hcv ns5b polymerase and the crac channel , it can be inferred that it may affect the viral replication pathway of Hepatitis C virus and the calcium signaling pathway.
Pharmacokinetics
It is suggested that it has high gastrointestinal absorption and is permeable to the blood-brain barrier .
Result of Action
Based on its potential use in the synthesis of inhibitors for the hcv ns5b polymerase and the crac channel , it can be inferred that it may inhibit the replication of the Hepatitis C virus and regulate calcium signaling in cells.
Action Environment
It is suggested that it should be stored in an inert atmosphere at 2-8°c , indicating that temperature and atmospheric conditions may affect its stability.
Preparation Methods
The synthesis of 4-Chloro-2-(trifluoromethyl)nicotinic acid typically involves multiple steps, including acylation, cyclization, and hydrolysis reactions. One common method uses trifluoroacetyl chloride, vinyl ethyl ether, and 3-aminoacrylonitrile as starting materials . The process involves the following steps:
Acylation: Trifluoroacetyl chloride reacts with vinyl ethyl ether to form an intermediate.
Cyclization: The intermediate undergoes cyclization with 3-aminoacrylonitrile to form a pyridine derivative.
Hydrolysis: The pyridine derivative is hydrolyzed to yield this compound.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
4-Chloro-2-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include n-butyllithium, hexachloroethane, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-2-(trifluoromethyl)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It serves as a precursor for developing pharmaceutical agents.
Industry: It is used in the production of agrochemicals and other industrial products
Comparison with Similar Compounds
4-Chloro-2-(trifluoromethyl)nicotinic acid can be compared with other similar compounds, such as:
- 2-Chloro-5-(trifluoromethyl)nicotinic acid
- 4-(Trifluoromethyl)nicotinic acid
- 2-(Trifluoromethyl)pyridine
These compounds share structural similarities but differ in the position and type of substituents on the pyridine ring. The unique combination of chloro and trifluoromethyl groups in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications .
Properties
IUPAC Name |
4-chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-3-1-2-12-5(7(9,10)11)4(3)6(13)14/h1-2H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LORVMHLMFSWALD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732366 | |
Record name | 4-Chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018678-39-1 | |
Record name | 4-Chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2-(trifluoromethyl)nicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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